BenchChemオンラインストアへようこそ!

Pipequaline

Anxiolytic Sedation Psychostimulation

For researchers dissociating anxiolysis from sedation, Pipequaline (CAS 77472-98-1) is the essential partial agonist. Unlike classical benzodiazepines, its mixed functional signature shifts from potentiation to antagonism, producing psychostimulating rather than sedative effects at 50 mg in human trials. Crucially, its behavioral effects resist reversal by standard antagonists (Ro 15-1788, CGS 8216), enabling unique studies of receptor-independent pathways. Procure this definitive reference standard to ensure reproducible, mechanistically valid data in non-sedating anxiolytic or receptor occupancy-efficacy research.

Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
CAS No. 77472-98-1
Cat. No. B1194637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipequaline
CAS77472-98-1
Synonyms2-phenyl-4-(2-(4-piperidinyl)ethyl)quinoline
pipequaline
PK 8165
PK-8165
Molecular FormulaC22H24N2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2
InChIKeyAMEWZCMTSIONOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pipequaline (CAS 77472-98-1) Procurement Guide: A Nonbenzodiazepine GABAA Partial Agonist with Divergent Sedation Profile


Pipequaline (developmental code PK-8165) is a quinoline derivative that functions as a non-selective GABAA receptor partial agonist and partial agonist of central benzodiazepine receptors [1]. It is classified as a nonbenzodiazepine anxiolytic with a novel chemical structure not closely related to conventional benzodiazepines [2]. Pipequaline exhibits an atypical pharmacological profile characterized by anxiolytic efficacy without sedation at low doses—a property that distinguishes it from classical benzodiazepine full agonists [3].

Why Pipequaline Cannot Be Interchanged with Diazepam or Other Benzodiazepine Full Agonists


Pipequaline is not functionally interchangeable with diazepam or other classical benzodiazepines due to its partial agonist mechanism, which produces a fundamentally divergent pharmacodynamic response. At low doses (50 mg), pipequaline lacks sedative effects entirely and instead exhibits psychostimulating properties, whereas diazepam (10 mg) induces significant sedation and performance impairment [1]. Pipequaline is also devoid of anticonvulsant properties and shows minimal amnestic effects [2]. Furthermore, unlike diazepam, pipequaline does not reduce GABA turnover or displace [³H]flunitrazepam from benzodiazepine receptors in vivo despite binding in vitro, indicating a unique receptor interaction profile [3]. These functional differences preclude substitution without compromising experimental objectives or introducing confounding variables.

Pipequaline Quantitative Differentiation: Comparative Evidence Against Diazepam and Other Benzodiazepine Receptor Ligands


Divergent Sedation Profile: Pipequaline (50 mg) Shows Psychostimulation While Diazepam (10 mg) Causes Significant Sedation in Human Volunteers

In a randomized, placebo-controlled clinical trial of 12 normal volunteers, pipequaline at 50 mg demonstrated no sedative effect and instead produced psychostimulating properties, while diazepam at 10 mg induced significant performance impairment relative to placebo [1]. At the higher 150 mg dose, pipequaline did produce sedation at the 5-hour time point, confirming dose-dependent effects but still exhibiting a therapeutic window free of sedation at lower doses [1].

Anxiolytic Sedation Psychostimulation Clinical Trial GABA

Binding Affinity Quantification: Pipequaline Binds Central Benzodiazepine Receptors with Ki = 78 nM

Pipequaline exhibits a binding affinity (Ki) of 78 nM for central benzodiazepine receptors in a radioligand binding assay . This places pipequaline in a moderate affinity range, consistent with its partial agonist functional profile rather than the high-potency binding characteristic of certain full agonists [1]. The quinoline analog PK 9084 shares similar in vitro binding properties to benzodiazepine receptors, but both compounds differ from diazepam in their in vivo pharmacological profile, including the absence of GABA turnover reduction and failure to displace [³H]flunitrazepam in vivo [2].

Benzodiazepine Receptor Binding Affinity Radioligand Binding Partial Agonist GABAA

Plasma Protein Binding: 96.3% Binding in Human Serum with Defined Carrier Protein Distribution

Pipequaline exhibits high plasma protein binding at 96.3% in human serum, remaining constant across therapeutic concentration ranges [1]. Binding occurs to multiple carriers: human serum albumin (HSA), alpha-1-acid glycoprotein (AAG), lipoproteins, and blood cells (predominantly erythrocytes) [2]. Importantly, a fraction of bound pipequaline is available for transport across the blood-brain barrier, indicating that high protein binding does not preclude CNS penetration [2].

Pharmacokinetics Plasma Protein Binding Blood-Brain Barrier Drug Transport Distribution

Functional Antagonism of Benzodiazepines: Pipequaline Suppresses Flurazepam and Lorazepam Effects at Higher Doses

Electrophysiological studies in rat hippocampal pyramidal neurons reveal a biphasic dose-response: low intravenous doses of pipequaline potentiate the effects of microiontophoretically-applied flurazepam, while larger doses suppress the effects of both flurazepam and intravenously administered lorazepam on kainate-induced neuronal activation [1]. This functional antagonism at higher concentrations is a hallmark of partial agonist pharmacology and distinguishes pipequaline from pure benzodiazepine agonists [1].

Partial Agonist Functional Antagonism Electrophysiology Hippocampus GABA

Pipequaline Research Applications: Evidence-Based Experimental Scenarios


Investigating Anxiolytic Mechanisms Dissociated from Sedation

Pipequaline is optimally suited for studies requiring anxiolytic activity without the confounding sedative effects of classical benzodiazepines. At 50 mg in human subjects, pipequaline produces psychostimulation rather than sedation, in contrast to diazepam 10 mg which impairs performance [1]. This divergent profile enables researchers to isolate anxiolytic pathways distinct from sedation circuitry.

Probing Partial Agonist Pharmacology at GABAA-Benzodiazepine Receptors

Pipequaline serves as a validated partial agonist tool compound (Ki = 78 nM) for benzodiazepine receptor studies [1]. Its biphasic functional response—potentiating flurazepam at low concentrations while antagonizing both flurazepam and lorazepam at higher concentrations—provides a reliable system for investigating receptor occupancy-response relationships [2].

Studies of Plasma Protein Binding and CNS Drug Distribution

With 96.3% binding to human serum proteins and well-characterized interactions with HSA, AAG, lipoproteins, and erythrocytes, pipequaline is an appropriate model compound for investigating how high protein binding affects blood-brain barrier transport and free drug availability [1]. The demonstrated availability of a bound fraction for CNS transport makes it valuable for distribution studies [2].

Comparative Neuropharmacology of Quinoline-Derived Anxiolytics

Pipequaline, together with its structural analog PK-9084, belongs to a distinct chemical class of quinoline derivatives with benzodiazepine receptor activity that diverges from classical benzodiazepines in vivo [1]. Both compounds bind benzodiazepine receptors in vitro but fail to reduce GABA turnover or displace [³H]flunitrazepam in vivo, distinguishing them from diazepam [2]. This makes pipequaline useful for structure-activity relationship (SAR) studies comparing quinoline-based ligands to benzodiazepine scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pipequaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.